7lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone
Description
7lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone is a chemical compound with the molecular formula C7H10N2O4S and a molecular weight of 218.23 g/mol . It is also known by its IUPAC name, 7-thia-1,3-diazaspiro[4.5]decane-2,4-dione 7,7-dioxide . This compound is characterized by its spiro structure, which includes a sulfur atom and two nitrogen atoms within a bicyclic framework.
Properties
CAS No. |
1342218-89-6 |
|---|---|
Molecular Formula |
C7H10N2O4S |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a precursor containing a thiadiazole ring with a suitable reagent to form the spiro compound . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
7lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sulfur and nitrogen atoms in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 7lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone include other spirocyclic compounds with sulfur and nitrogen atoms in their structure. Examples include:
1-thia-4,8-diazaspiro[4.5]decan-3-one: This compound has a similar spiro structure but differs in the oxidation state and functional groups.
8-benzyl-4-(3-morpholinopropyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one: This compound includes additional substituents that modify its chemical and biological properties.
The uniqueness of 7lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone lies in its specific arrangement of atoms and functional groups, which confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
